molecular formula C₂₅H₂₅D₃N₈O₂ B1146090 Linagliptin-d3 CAS No. 1398044-48-8

Linagliptin-d3

Numéro de catalogue: B1146090
Numéro CAS: 1398044-48-8
Poids moléculaire: 475.56
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linagliptin-d3 is a deuterated form of linagliptin, a dipeptidyl peptidase-4 inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the metabolic stability of the compound. This modification can lead to improved pharmacokinetic properties, making it a valuable tool in both clinical and research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of linagliptin-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of Deuterium: Deuterium atoms are introduced through specific deuterated reagents or by using deuterated solvents during the reaction steps.

    Final Coupling: The final step involves coupling the deuterated intermediate with a piperidine derivative to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Des Réactions Chimiques

Types of Reactions: Linagliptin-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the purine core or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenated reagents and catalysts.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Linagliptin-D3 is employed in pharmacokinetic studies to trace the drug's metabolic pathways in the body. The incorporation of deuterium allows for precise measurement of linagliptin's half-life, absorption rates, and distribution in various tissues. This is particularly useful in understanding how modifications in dosage or formulation might affect its efficacy and safety profiles.

Clinical Trials for Type 2 Diabetes

Numerous clinical trials have investigated the efficacy of linagliptin in managing T2DM. A pooled analysis from Phase III trials demonstrated that linagliptin significantly reduced HbA1c levels compared to placebo, with a placebo-corrected mean reduction of approximately 1.0% when used as monotherapy or in combination with other agents like metformin . The findings support its use as an effective treatment option for patients with varying degrees of renal impairment due to its unique elimination pathway .

Combination Therapies

Recent studies have explored the synergistic effects of linagliptin when combined with other therapeutic agents. For instance, a study highlighted the combined effect of linagliptin and vitamin D3 on testicular steroidogenesis and spermatogenesis in cisplatin-exposed rats . This research suggests that linagliptin may mitigate testicular dysfunction caused by chemotherapy, indicating potential applications beyond diabetes management.

Case Study 1: Linagliptin and Vitamin D3 Synergy

A study conducted on cisplatin-exposed rats revealed that treatment with linagliptin and vitamin D3 significantly improved testicular architecture and hormone levels compared to control groups receiving only cisplatin. The combination therapy reduced endoplasmic reticulum stress markers and restored steroidogenic function .

Treatment GroupTesticular Weight LossTestosterone LevelsER Stress Markers
ControlHighLowHigh
LinagliptinModerateModerateReduced
Vitamin D3ModerateModerateReduced
Linagliptin + Vitamin D3LowHighSignificantly Reduced

This case study emphasizes the potential of linagliptin as a therapeutic agent beyond its traditional use in diabetes management.

Case Study 2: Long-term Efficacy in T2DM Management

In another analysis involving over 2,000 patients with T2DM, linagliptin was shown to maintain glycemic control over extended periods without significant adverse effects on renal function . Patients treated with linagliptin exhibited consistent reductions in HbA1c across different baseline renal function categories.

Mécanisme D'action

Linagliptin-d3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon release. The molecular targets involved include glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors. The pathways affected by this compound include the insulin signaling pathway and glucose homeostasis .

Comparaison Avec Des Composés Similaires

Linagliptin-d3 is compared with other dipeptidyl peptidase-4 inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Alogliptin
  • Vildagliptin

Uniqueness: this compound stands out due to its enhanced metabolic stability and improved pharmacokinetic properties. Unlike other inhibitors, this compound has a longer half-life and is not primarily eliminated by the renal system, making it suitable for patients with renal impairment .

Activité Biologique

Linagliptin-d3 is a deuterated analog of linagliptin, a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications, particularly in relation to steroidogenesis and spermatogenesis.

This compound functions by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition enhances insulin secretion from pancreatic beta cells while simultaneously suppressing glucagon release. The overall effect is a reduction in blood glucose levels, making it an effective treatment for T2DM.

  • Inhibition of DPP-4 : this compound inhibits DPP-4, resulting in prolonged action of GLP-1 and GIP.
  • Improved Glycemic Control : It lowers fasting plasma glucose and glycated hemoglobin (HbA1c) levels.

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to linagliptin, including:

PropertyValue
Oral Bioavailability~30%
Peak Plasma Concentration1.5 hours after administration
Half-Life12 hours

The deuterated form may provide enhanced stability and prolonged action compared to its non-deuterated counterpart.

1. Diabetes Management

This compound is primarily used for managing T2DM. Clinical trials have demonstrated its efficacy in improving glycemic control among patients with varying degrees of renal function, including those with chronic kidney disease (CKD) .

2. Effects on Steroidogenesis and Spermatogenesis

Recent studies have highlighted the potential role of this compound in enhancing testicular function. Notably, a study involving cisplatin-exposed rats showed that linagliptin treatment significantly improved testicular architecture and steroidogenic capacity:

  • Study Design : Adult male albino rats were treated with cisplatin to induce testicular toxicity. They received either linagliptin (3 mg/kg/day), vitamin D3 (10 μg/kg/day), or a combination for four weeks.
GroupTreatmentTesticular Weight ChangeTestosterone Levels Change
ControlNoneBaselineBaseline
CisplatinNoneDecreasedDecreased
LinagliptinLinagliptin aloneIncreasedIncreased
Vitamin D3Vitamin D3 aloneIncreasedIncreased
Combined TherapyLinagliptin + Vitamin D3Most significant increaseMost significant increase

The study revealed that this compound treatment led to the upregulation of steroidogenic markers such as StAR, CYP11A1, HSD3b, and HSD17b, which were downregulated in cisplatin-exposed rats. This suggests a protective effect against chemotherapy-induced gonadal damage .

Case Studies

Several clinical studies have documented the efficacy and safety profile of this compound:

  • Long-term Efficacy in Elderly Patients : A study involving Japanese patients aged ≥60 years showed significant improvements in glycemic parameters without new safety concerns over a 52-week period .
  • Safety Profile : In long-term studies, linagliptin was well tolerated with minimal adverse events reported. Drug-related adverse events occurred in only about 10% of patients .

Propriétés

Numéro CAS

1398044-48-8

Formule moléculaire

C₂₅H₂₅D₃N₈O₂

Poids moléculaire

475.56

Synonymes

8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione-d3;  8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butynyl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.